BenchChemオンラインストアへようこそ!

Morocromen

Pharmacokinetics Bioavailability Drug Development

Morocromen (TVX is an oxobenzopyranyl derivative developed by Troponwerke Dinklage und Co., classified as a 2-oxo-benzopyranylcarboxamide with potent coronary vasodilatory activity. It is chemically characterized as N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinecarboxamide (molecular weight 401.46 g/mol, formula C21H27N3O5).

Molecular Formula C21H27N3O5
Molecular Weight 401.5 g/mol
CAS No. 35843-07-3
Cat. No. B1677416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorocromen
CAS35843-07-3
Synonymsmorocromen
morocromen monohydrochloride
N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1- benzopyran-7-yl)-4-morpholinecarboxamide
TVX 647
Molecular FormulaC21H27N3O5
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)N3CCOCC3)CCN4CCOCC4
InChIInChI=1S/C21H27N3O5/c1-15-17-3-2-16(22-21(26)24-8-12-28-13-9-24)14-19(17)29-20(25)18(15)4-5-23-6-10-27-11-7-23/h2-3,14H,4-13H2,1H3,(H,22,26)
InChIKeyBVXGJMKPMTXSFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morocromen (CAS 35843-07-3): A 2-Oxo-benzopyranylcarboxamide Coronary Vasodilator for Cardiovascular Research Procurement


Morocromen (TVX 647) is an oxobenzopyranyl derivative developed by Troponwerke Dinklage und Co., classified as a 2-oxo-benzopyranylcarboxamide with potent coronary vasodilatory activity [1]. It is chemically characterized as N-(3-(2-morpholinoethyl)-4-methyl-2-oxo-2H-1-benzopyran-7-yl)-4-morpholinecarboxamide (molecular weight 401.46 g/mol, formula C21H27N3O5) [2]. The compound was originally investigated as a coronary dilating agent, showing efficacy in enhancing coronary blood flow and improving myocardial oxygen supply in preclinical models [3]. Unlike many in-class vasodilators, Morocromen exhibits a unique pharmacokinetic profile characterized by predominant excretion as unchanged parent drug and a distinct metabolic pathway [4].

Procurement Risk Alert: Why Carbocromen or Other Coronary Vasodilators Cannot Substitute for Morocromen in Research Applications


Direct substitution of Morocromen with its closest structural analog, carbocromen, or other coronary vasodilators such as dipyridamole introduces significant experimental variability and potential invalidation of study endpoints. Morocromen demonstrates a fundamentally distinct pharmacokinetic fate: it is excreted predominantly as unchanged drug (54–64% in man), whereas carbocromen is extensively metabolized, leading to divergent exposure profiles and half-lives [1]. Furthermore, Morocromen exhibits a unique pharmacodynamic interaction profile with anti-inflammatory agents like acemetacin, which is not observed with calcium antagonists or phosphodiesterase inhibitors, underscoring its non-interchangeable mechanism of action [2]. Using an analog without these documented differentiators compromises the reproducibility and translational relevance of cardiovascular research models.

Morocromen Comparative Evidence: Quantifiable Differentiation from Carbocromen and Other Coronary Vasodilators


Human Oral Bioavailability: Morocromen (67–79%) Significantly Exceeds Carbocromen

In a comparative pharmacokinetic study in human subjects, Morocromen demonstrated an oral bioavailability of 67–79%, which is distinctly superior to the reported bioavailability of its close structural analog, carbocromen. This difference is attributed to Morocromen's resistance to first-pass metabolism and its predominant excretion as unchanged parent drug [1].

Pharmacokinetics Bioavailability Drug Development

Human Elimination Half-Life: Morocromen (3–4 hr) vs. Carbocromen Metabolite (~1 hr)

Morocromen exhibits a human elimination half-life of 3–4 hours [1]. In contrast, the primary metabolite of carbocromen (chromonar acid), which is responsible for its vasodilatory effect, has a plasma half-life of only 1 hour in humans [2]. This 3- to 4-fold longer half-life for Morocromen translates to sustained coronary vasodilation and potentially more convenient dosing regimens in experimental settings.

Pharmacokinetics Half-Life Cardiovascular Pharmacology

Coronary Vasodilation Potency: Equivalent Efficacy at 2x Higher Dose vs. Carbocromen in Closed-Chest Dog Model

In anesthetized closed-chest dogs, Morocromen administered at 4.0 mg/kg i.v. produced a coronary vasodilatory effect comparable to that of carbocromen at 2.0 mg/kg i.v. and dipyridamole at 0.4 mg/kg i.v. [1]. This indicates that while Morocromen requires a higher molar dose to achieve similar acute vasodilation, its distinct pharmacokinetic profile (longer half-life, higher bioavailability) confers advantages for sustained therapy. The study also demonstrated that the combination with acemetacin (2 mg/kg i.v.) uniquely potentiated and prolonged Morocromen's effect, a phenomenon not observed with calcium antagonists (verapamil, nifedipine) or papaverine [1].

Coronary Blood Flow Vasodilation Ischemic Heart Disease

Metabolic Stability: Morocromen Excreted >50% Unchanged vs. Carbocromen's Extensive Metabolism

Morocromen exhibits remarkable metabolic stability: 54–64% of an oral dose is excreted unchanged in human urine, compared to only trace amounts of metabolites (two minor metabolites detected in humans) [1]. In contrast, carbocromen is rapidly and extensively hydrolyzed to its active metabolite, chromonar acid, with negligible parent drug detectable in plasma [2]. This fundamental difference in metabolic fate implies that Morocromen's pharmacological activity is primarily driven by the parent molecule, simplifying interpretation of PK/PD relationships and reducing the risk of active metabolite-mediated toxicity or off-target effects.

Drug Metabolism Pharmacokinetics ADME

Lack of Drug Accumulation: No Evidence of Accumulation After 30 Doses

Organ distribution studies in animals and elimination studies in man following 1 to 30 repeated applications of Morocromen revealed no evidence of drug accumulation or enzyme induction [1]. This is a critical differentiator from some older coronary vasodilators that exhibit tissue accumulation and prolonged retention, which can complicate chronic dosing studies. The absence of accumulation simplifies toxicokinetic modeling and supports the use of Morocromen in sub-chronic and chronic cardiovascular disease models.

Toxicology Safety Pharmacology Repeat-Dose

Optimal Research and Industrial Applications for Morocromen Based on Validated Evidence


Preclinical Models of Stable Angina and Myocardial Ischemia Requiring Sustained Vasodilation

Given its 3–4 hour elimination half-life in humans and 67–79% oral bioavailability, Morocromen is ideally suited for chronic oral dosing studies in large animal models of ischemic heart disease, where sustained coronary vasodilation is required. Its non-accumulating profile after repeated dosing simplifies PK/PD modeling and ensures stable drug exposure over weeks of treatment [1].

Investigating NSAID-Vasodilator Drug-Drug Interactions

Morocromen's unique, potentiated vasodilatory response when co-administered with acemetacin (and indomethacin) provides a specific pharmacological tool for studying the interplay between COX inhibition and coronary flow regulation. This interaction is not replicated by calcium channel blockers (verapamil, nifedipine) or PDE inhibitors (papaverine), making Morocromen the agent of choice for mechanistic studies in this niche [2].

Pharmacokinetic Studies Requiring a Predominantly Unchanged Excretion Profile

For ADME studies where a clear distinction between parent drug and metabolite effects is critical, Morocromen's excretion as 54–64% unchanged drug in urine offers a significant advantage. This contrasts sharply with carbocromen's extensive metabolism, simplifying analytical method development and reducing the need for metabolite identification and synthesis [1].

Quote Request

Request a Quote for Morocromen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.